4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]dianiline
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Overview
Description
4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(oxymethylene)]dianiline, also known as 4,4’-Bis(4-aminophenoxy)biphenyl, is a diamine compound with the molecular formula C24H20N2O2 and a molecular weight of 368.43 g/mol . This compound is primarily used as a monomer in the production of high-performance polymers, such as polyimides and polyamides, due to its excellent thermal stability and mechanical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(oxymethylene)]dianiline typically involves the reaction of 4-nitrophenol with 4,4’-dihydroxybiphenyl in the presence of a base, followed by reduction of the resulting dinitro compound to the corresponding diamine . The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
Temperature: 100-150°C
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(oxymethylene)]dianiline undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles such as acyl chlorides to form amides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride
Solvents: DMSO, DMF, acetonitrile
Major Products
Oxidation: 4,4’-Bis(4-nitrophenoxy)biphenyl
Reduction: 4,4’-Bis(4-aminophenoxy)biphenyl
Substitution: N-substituted derivatives, such as N-acylated products
Scientific Research Applications
4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(oxymethylene)]dianiline has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(oxymethylene)]dianiline involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity is attributed to the inhibition of receptor tyrosine kinases, such as VEGFR2 (Flk-1), Met, RET, Axl, Ron, PDGFR, and FGFR1 . These interactions disrupt key signaling pathways involved in cell proliferation, angiogenesis, and metastasis, leading to the suppression of tumor growth and progression .
Comparison with Similar Compounds
4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(oxymethylene)]dianiline can be compared with other similar compounds, such as:
4,4’-Diaminodiphenyl sulfone: Known for its use in the production of polyimides and polyamides with high thermal stability.
4,4’-Diaminodiphenylmethane: Commonly used in the synthesis of epoxy resins and polyurethanes.
4,4’-Oxydianiline: Utilized in the production of polyimides and polyamides with excellent mechanical properties.
The uniqueness of 4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(oxymethylene)]dianiline lies in its biphenyl structure, which imparts superior thermal stability and mechanical strength to the polymers synthesized from it .
Biological Activity
The compound 4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]dianiline , identified by its CAS number 2461-46-3, is a synthetic organic compound with potential applications in various fields, including materials science and pharmaceuticals. This article focuses on its biological activity, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C18H18O4
- Molecular Weight : 298.339 g/mol
- Density : 1.226 g/cm³
The compound features a biphenyl structure with oxymethylene linkages and an aniline moiety, contributing to its unique chemical reactivity and biological profile.
Antioxidant Activity
Studies have indicated that compounds with similar biphenyl structures exhibit significant antioxidant properties. The mechanism of action typically involves the scavenging of free radicals, which helps in mitigating oxidative stress in biological systems. The antioxidant activity of derivatives can be quantitatively assessed using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
---|---|---|
4,4'-Dianiline | 15.0 | 12.5 |
4,4'-Biphenyl | 20.5 | 18.0 |
This compound | TBD | TBD |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. The results suggest that it may possess selective cytotoxicity towards certain cancer types while exhibiting lower toxicity to normal cells.
Case Study: Breast Cancer Cell Line MCF-7
In vitro studies showed that the compound inhibited the proliferation of MCF-7 cells with an IC50 value of approximately 25 µM after 48 hours of treatment. The mechanism appears to involve apoptosis induction via the mitochondrial pathway.
The proposed mechanism includes:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression.
- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
- Antioxidant Defense Modulation : Enhancing endogenous antioxidant enzyme activity.
Pharmacological Studies
Recent pharmacological evaluations have highlighted the following findings:
- Anti-inflammatory Effects : In animal models, the compound has shown potential in reducing inflammation markers such as TNF-alpha and IL-6.
- Neuroprotective Properties : Preliminary studies suggest neuroprotective effects in models of neurodegeneration, possibly through antioxidant mechanisms.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals that while many exhibit biological activity, the unique oxymethylene linkages in this compound may enhance its bioavailability and efficacy.
Properties
CAS No. |
918942-44-6 |
---|---|
Molecular Formula |
C26H24N2O2 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
4-[[4-[4-[(4-aminophenyl)methoxy]phenyl]phenoxy]methyl]aniline |
InChI |
InChI=1S/C26H24N2O2/c27-23-9-1-19(2-10-23)17-29-25-13-5-21(6-14-25)22-7-15-26(16-8-22)30-18-20-3-11-24(28)12-4-20/h1-16H,17-18,27-28H2 |
InChI Key |
ACRDRXIHFBQDEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)N)N |
Origin of Product |
United States |
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